molecular formula C5H6N2O3 B1375794 2-acetyl-5-aminoisoxazol-3(2H)-one CAS No. 1573547-89-3

2-acetyl-5-aminoisoxazol-3(2H)-one

Cat. No. B1375794
M. Wt: 142.11 g/mol
InChI Key: DGJBDSJOSJXDNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetyl-5-aminoisoxazol-3(2H)-one, also known as AIO, is an organic compound with a molecular formula of C5H7NO3. It is a white crystalline solid and is used in a variety of scientific research applications. AIO is a versatile molecule with a wide range of applications in the fields of chemistry, biochemistry, pharmacology, and medicine. It has been studied for its biochemical and physiological effects, as well as its potential to be used in lab experiments.

Scientific Research Applications

Synthesis and Structural Analysis

2-acetyl-5-aminoisoxazol-3(2H)-one and its derivatives are primarily used in the synthesis of various chemical compounds. For instance, it's involved in the synthesis of isoxazolo[3,4-b]pyridin-3(1H)-one and isoxazolo[5,4-b]-pyridin-3(2H)-one, demonstrating its utility in creating complex molecular structures (Khan & Rafla, 1975). Additionally, it has been used in creating 3,5-disubstituted 4-aminoisoxazoles through cyclization processes (Kislyi, Danilova, & Semenov, 2005).

Applications in Medicine and Pharmacology

In the medical and pharmacological field, derivatives of 2-acetyl-5-aminoisoxazol-3(2H)-one have shown potential. For instance, they have been tested for inhibitive abilities against various cancer cell lines, exhibiting notable cytotoxic properties (Altug, Büyükbayram, Kavas, & Yavuz, 2014). These compounds have also been explored as substrates for synthesizing aldose reductase inhibitors, which are important in diabetic complications management (Costantino et al., 1999).

Inorganic Chemistry

In the realm of inorganic chemistry, 2-acetyl-5-aminoisoxazol-3(2H)-one derivatives are used for various syntheses. For example, they're involved in the convenient preparation of 3-acetyl-5-methylisoxazole, a compound useful for preparing other chemicals like 3-oxobutyronitrile (Sauers & Arnum, 2003).

Organic Chemistry and Materials Science

In organic chemistry and materials science, these compounds are instrumental in synthesizing new materials and understanding molecular structures. Studies have been conducted on their crystal and molecular structures to gain insights into their bonding and spatial arrangements (Simon et al., 1974).

properties

IUPAC Name

2-acetyl-5-amino-1,2-oxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-3(8)7-5(9)2-4(6)10-7/h2H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJBDSJOSJXDNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(=O)C=C(O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-acetyl-5-aminoisoxazol-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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